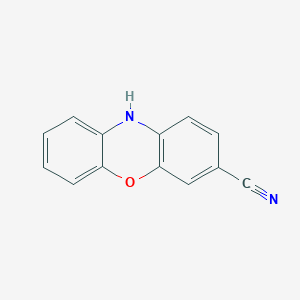

10H-phénoxazine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

10H-Phenoxazine-3-carbonitrile is an organic compound with the molecular formula C₁₃H₈N₂O It is a derivative of phenoxazine, characterized by the presence of a carbonitrile group at the 3-position

Applications De Recherche Scientifique

10H-phenoxazine-3-carbonitrile has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a pharmacophore in drug design and development.

Industry: Utilized in the production of dyes, pigments, and organic light-emitting diodes (OLEDs).

Mécanisme D'action

Target of Action

Phenoxazine derivatives, which include 10h-phenoxazine-3-carbonitrile, have been found to have numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy . They have antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties .

Mode of Action

It is known that phenoxazine derivatives interact with their targets to exert their effects . For instance, Actinomycin D, which contains a phenoxazine moiety, functions both as an antibiotic and anticancer agent .

Biochemical Pathways

Phenoxazine derivatives are known to interact with various biochemical pathways to exert their effects .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound .

Result of Action

Phenoxazine derivatives are known to have numerous applications in various fields, suggesting that they interact with molecular and cellular components to exert their effects .

Action Environment

10H-phenoxazine-3-carbonitrile is a solid substance with a white to light yellow appearance . It is insoluble in water at room temperature but can dissolve in some organic solvents . This compound is generally stable, but it may decompose at high temperatures . These environmental factors can influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Cellular Effects

10H-phenoxazine-3-carbonitrile has been found to be a potential inhibitor of multiple cancer cell lines

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 10H-phenoxazine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with 2-chlorobenzonitrile in the presence of a base, leading to the formation of the phenoxazine ring system with a nitrile group at the 3-position. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of 10H-phenoxazine-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 10H-phenoxazine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenoxazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products:

Oxidation: Formation of phenoxazine oxides.

Reduction: Conversion to 10H-phenoxazine-3-amine.

Substitution: Various substituted phenoxazine derivatives.

Comparaison Avec Des Composés Similaires

Phenoxazine: The parent compound without the nitrile group.

Phenothiazine: A structurally related compound with sulfur instead of oxygen.

Acridine: Another heterocyclic compound with similar applications.

Uniqueness: 10H-phenoxazine-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

10H-Phenoxazine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential applications in various fields, particularly in cancer treatment and antimicrobial therapies.

Chemical Structure and Properties

10H-Phenoxazine-3-carbonitrile belongs to the phenoxazine family, characterized by a tricyclic structure comprising two benzene rings fused to a nitrogen-containing heterocycle. The presence of the nitrile group (–C≡N) enhances its chemical reactivity and biological activity. Its molecular formula is C13H9N2, with a molecular weight of approximately 209.23 g/mol.

Target Interactions

Phenoxazine derivatives, including 10H-phenoxazine-3-carbonitrile, interact with various biological targets, leading to their pharmacological effects. These interactions often involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Binding Affinities : It shows potential binding interactions with biomolecules that regulate cellular functions.

Biochemical Pathways

The compound's activity is mediated through several biochemical pathways, including:

- Apoptosis Induction : It can trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : It interferes with the cell cycle, preventing cancer cells from dividing.

Anticancer Properties

Research indicates that 10H-phenoxazine-3-carbonitrile exhibits notable anticancer properties across various cancer cell lines. It has been shown to inhibit the growth of:

- Breast Cancer Cells : Demonstrating IC50 values indicating effective cytotoxicity.

- Lung Cancer Cells : Exhibiting significant apoptosis induction.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Apoptosis induction |

| A549 (Lung) | 4.5 | Cell cycle arrest |

| HeLa (Cervical) | 6.2 | Enzyme inhibition |

Antimicrobial Activity

10H-phenoxazine-3-carbonitrile also shows promising antimicrobial activity against various pathogens:

- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.

- Antifungal Properties : Demonstrates activity against common fungal strains.

Case Studies and Research Findings

-

Study on Anticancer Efficacy :

A study conducted by researchers at the University of Toronto evaluated the anticancer efficacy of 10H-phenoxazine-3-carbonitrile on multiple cancer cell lines. The compound exhibited significant cytotoxic effects, leading to apoptosis via mitochondrial pathways . -

Antimicrobial Assessment :

In another study, the antimicrobial properties were assessed against Staphylococcus aureus and Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) that suggests its potential as an antimicrobial agent . -

Mechanistic Insights :

A detailed mechanistic study revealed that 10H-phenoxazine-3-carbonitrile induces oxidative stress in cancer cells, contributing to its cytotoxic effects .

Pharmacokinetics

Understanding the pharmacokinetics of 10H-phenoxazine-3-carbonitrile is crucial for its therapeutic application. Key pharmacokinetic parameters include:

- Absorption : Rapidly absorbed after administration.

- Distribution : Exhibits a wide distribution in tissues.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Eliminated through renal pathways.

Propriétés

IUPAC Name |

10H-phenoxazine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c14-8-9-5-6-11-13(7-9)16-12-4-2-1-3-10(12)15-11/h1-7,15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVULGBMMUORKKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(O2)C=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.